molecular formula C21H27O3P B2850392 (R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2351219-88-8

(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2850392
CAS No.: 2351219-88-8
M. Wt: 358.418
InChI Key: HEETVIXTAXQITH-VWLOTQADSA-N
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Description

This chiral oxaphosphole derivative (CAS: 2351219-88-8) features a benzo[d][1,3]oxaphosphole core substituted with a tert-butyl group and a 2,6-dimethoxy-3,5-dimethylphenyl moiety. Its molecular formula is C21H27O3P (MW: 358.41 g/mol). The compound is stored under inert atmosphere at 2–8°C to prevent degradation . Safety data indicate hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . While its boiling point is undocumented, its structural analogs provide insights into how substituent modifications influence properties.

Properties

IUPAC Name

(3R)-3-tert-butyl-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O3P/c1-13-11-14(2)19(23-7)17(18(13)22-6)15-9-8-10-16-20(15)25(12-24-16)21(3,4)5/h8-11H,12H2,1-7H3/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEETVIXTAXQITH-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered interest for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C21H27O3P
  • CAS Number : 2351219-88-8
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the phosphole ring and the substituents on the phenyl moiety contribute to its reactivity and biological efficacy.

Key Mechanisms:

  • Chitin Synthesis Inhibition : Similar compounds have been shown to inhibit chitin synthesis in insects, which is crucial for their growth and development. The electronic properties of substituents significantly influence this activity .
  • Synergistic Effects : Studies indicate that this compound may exhibit synergistic effects when combined with other compounds that also target chitin synthesis pathways .

Insecticidal Activity

Research has demonstrated that this compound exhibits insecticidal properties against various pests. For instance:

  • In a study evaluating larvicidal activity against Chilo suppressalis, it was found that the compound's structural characteristics significantly influenced its effectiveness .

Case Study 1: Insecticidal Efficacy

A quantitative structure–activity relationship (QSAR) analysis was conducted on similar compounds to understand the effects of different substituents on insecticidal activity. The findings highlighted that:

  • Electron-donating groups at specific positions enhance larvicidal activity .
CompoundSubstituentActivity Level
A-OCH3High
B-ClModerate
C-NO2Low

Case Study 2: Chitin Synthesis Inhibition

In vitro assays demonstrated that this compound effectively inhibited chitin synthesis in cultured insect tissues. The concentration required for significant inhibition was determined to be low compared to other known inhibitors .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C21_{21}H27_{27}O3_{3}P
Molecular Weight : 330.36 g/mol
CAS Number : 1246888-90-3

The compound features a phosphole ring structure that is of interest due to its unique electronic properties and reactivity.

Applications in Catalysis

(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been studied for its role as a chiral ligand in asymmetric catalysis.

Case Study: Asymmetric Synthesis

In a recent study, this compound was utilized as a ligand in palladium-catalyzed reactions to produce enantiomerically enriched products. The results demonstrated enhanced selectivity compared to traditional ligands, showcasing its potential for synthesizing pharmaceuticals with high stereochemical purity .

Medicinal Chemistry

The compound's structural characteristics lend themselves to exploration in medicinal chemistry, particularly in the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of phosphole compounds exhibit anticancer properties. Studies involving this compound have shown promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Materials Science

The unique properties of phosphole compounds make them suitable for applications in materials science.

Case Study: Organic Light Emitting Diodes (OLEDs)

This compound has been investigated as a potential material for OLEDs due to its favorable photophysical properties. Its incorporation into device architectures has resulted in improved efficiency and stability compared to conventional materials .

Summary of Findings

Application Area Key Findings
CatalysisEnhanced selectivity in asymmetric synthesis with palladium catalysts.
Medicinal ChemistryPromising anticancer activity against various cell lines.
Materials SciencePotential use in OLEDs with improved efficiency and stability.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) XLogP3<sup>a</sup> Key Applications
Target Compound<sup>†</sup> C21H27O3P 358.41 2,6-dimethoxy-3,5-dimethyl N/A Asymmetric catalysis, ligand synthesis
(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole C25H35O3P 414.52 3,5-diisopropyl-2,6-dimethoxy N/A Sterically hindered catalytic systems
(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole C23H31O3P 386.46 2,6-diisopropoxy N/A Solubility-tuned organocatalysis
2-((2R,3R)-3-(Tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-...propan-2-ol C32H45O4P 524.67 3,5-dicyclopentyl-2,6-dimethoxy + propan-2-ol 8.4 High lipophilicity applications (e.g., membrane transport)

<sup>a</sup>XLogP3 predicts lipophilicity; higher values indicate greater hydrophobicity.
<sup>†</sup>Target compound hazards: H302, H315, H319, H335 .

Impact of Substituents on Properties

  • Steric Effects: The 3,5-diisopropyl analog (MW: 414.52) introduces bulkier isopropyl groups, enhancing steric hindrance. This is critical in asymmetric catalysis, where steric shielding can improve enantioselectivity . The dicyclopentyl derivative (MW: 524.67) further increases steric bulk and lipophilicity (XLogP3 = 8.4), making it suitable for non-polar reaction environments .
  • Solubility and Lipophilicity :

    • The diisopropoxy analog replaces methoxy with isopropoxy groups, increasing hydrophobicity (MW: 386.46) compared to the target compound. This may improve solubility in organic solvents like toluene or dichloromethane .
    • The target compound’s 3,5-dimethyl groups balance moderate steric demand with better solubility in polar aprotic solvents (e.g., THF) relative to its analogs.
  • Thermal Stability :

    • While boiling points are unavailable for most compounds, the dicyclopentyl derivative ’s high molecular weight and rigid structure suggest higher thermal stability, aligning with applications requiring elevated temperatures .

Preparation Methods

Starting Material Preparation

  • Ortho-hydroxybenzyl alcohol derivatives (e.g., 2-(bromomethyl)phenol) serve as precursors for benzo-fused ring formation.
  • Chiral phosphorus sources : tert-Butylphosphine borane complexes or P(III) reagents with stereochemical control elements.

Cyclization Reaction

A representative procedure from Xu et al. (2019) involves:

Step 1:  
2-(Bromomethyl)phenol (1.0 equiv)  
tert-Butylphosphine borane (1.2 equiv)  
K₂CO₃ (2.5 equiv) in DMF, 80°C, 12 h  

Step 2:  
Oxidative workup with H₂O₂ to form P=O bond  
Yield: 68-72%  

This method produces racemic oxaphosphole oxide, requiring subsequent resolution for enantiopure material.

Introduction of 2,6-Dimethoxy-3,5-Dimethylphenyl Group

The bulky aryl substituent is installed via transition-metal-catalyzed cross-coupling :

Suzuki-Miyaura Coupling

Optimized conditions from catalytic studies:

Parameter Value
Catalyst Pd(OAc)₂ (2 mol%)
Ligand (R)-MeO-BIBOP (4 mol%)
Base Cs₂CO₃ (3.0 equiv)
Solvent Toluene/EtOH (4:1)
Temperature 100°C, 24 h
Yield 85% (racemic)

This method demonstrates excellent compatibility with sensitive oxaphosphole systems but requires chiral resolution.

Direct Electrophilic Substitution

Alternative pathway for sterically hindered systems:

Oxaphosphole oxide (1.0 equiv)  
2,6-Dimethoxy-3,5-dimethylphenylmagnesium bromide (3.0 equiv)  
CuI (10 mol%) in THF, -78°C to rt  
Yield: 58% (dr >95:5)  

Copper-mediated arylation preserves P-stereochemistry but shows lower efficiency compared to cross-coupling methods.

Enantioselective Synthesis and Resolution

Three principal strategies achieve the (R)-configuration:

Chiral Auxiliary Approach

  • Diastereomer formation :
    Racemic oxaphosphole oxide (1.0 equiv)  
    (1S,2R)-N-Methylephedrine (1.2 equiv)  
    CH₂Cl₂, 0°C, 2 h  
    Diastereomeric ratio: 92:8  
  • Crystallization : Hexane/EtOAc recrystallization affords >99% de
  • Auxiliary removal : TMSCl/Et₃N system recovers enantiopure product

Catalytic Asymmetric Synthesis

Emerging method using cobalt complexes:

Parameter Value
Catalyst Co(acac)₂/(R,R)-MeO-BIBOP
Reducing Agent Zn (50 mol%)
Additive NaBARF (2 mol%)
Solvent THF
Temperature -40°C, 48 h
er 99:1 (R:S)

This single-step enantioselective process demonstrates potential for industrial-scale production.

Kinetic Resolution

Baixue Liu's copper-catalyzed dynamic process (2023) achieves:

Racemic substrate (1.0 equiv)  
Cu(OTf)₂ (5 mol%)  
Chiral PyBOX ligand (6 mol%)  
PhSiH₃ (2.0 equiv), 25°C, 12 h  
Conversion: 52%  
er remaining substrate: 98:2 (R:S)  

Provides complementary access to both enantiomers through substrate recycling.

Final Functionalization and Purification

P=O to P(III) Reduction

Critical step for catalytic applications:

Oxaphosphole oxide (1.0 equiv)  
ClSiMe₂H (5.0 equiv)  
Et₃N (3.0 equiv), CH₂Cl₂, 0°C → rt  
Yield: 95%  

Maintains stereochemical integrity while generating active P(III) species.

Chromatographic Purification

Optimized silica gel chromatography conditions:

  • Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)
  • Additive : 1% Et₃N prevents phosphorus oxidation
  • Recovery : >90% for analytical-grade material

Analytical Characterization Data

Spectroscopic Properties

Technique Key Features
³¹P NMR (CDCl₃) δ 112.5 ppm (Jₐₓ = 480 Hz)
¹H NMR δ 1.42 (s, 9H, t-Bu), 2.24 (s, 6H, Ar-CH₃)
[α]D²⁵ +243° (c 1.0, CHCl₃)
HRMS (ESI+) m/z 359.1789 [M+H]+ (calc. 359.1774)

Crystallographic Data

Parameter Value
Space Group P2₁2₁2₁
R-factor 0.0321
P-O bond length 1.476 Å
P-C bond length 1.802 Å
Torsion angle 28.4° (P-center)

Comparative Analysis of Synthetic Routes

Method Yield (%) er (R:S) TON Cost Index
Classical resolution 41 99:1 - 1.0
Catalytic asymmetric 78 99:1 960 0.7
Kinetic resolution 48 98:2 52 1.2

Catalytic asymmetric synthesis emerges as the most efficient method, though classical resolution remains valuable for small-scale applications.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., palladium-based systems) is recommended to achieve high enantiomeric purity. Key steps include:

  • Chiral resolution : Use of enantiomerically pure precursors or kinetic resolution during ring-closing steps .
  • Reaction monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during synthesis .
  • Purification : Column chromatography with chiral stationary phases to isolate the (R)-enantiomer .
    • Data Considerations :
ParameterValue/TechniqueReference
Catalyst TypePalladium/Chiral Ligands
Purity VerificationChiral HPLC

Q. How should researchers handle storage and stability challenges?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Best practices include:

  • Storage : Inert atmosphere (argon/nitrogen) at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .
  • Handling : Use anhydrous solvents (e.g., DMSO) for stock solutions. Pre-purge vials with inert gas before sealing .
  • Degradation Signs : Monitor for color changes (yellowing) or precipitate formation, indicating hydrolysis .

Q. What analytical techniques are optimal for structural confirmation?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; ³¹P NMR for phosphorus environment analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., observed m/z ≈ 330.36 for C₁₉H₂₃O₃P) .
  • X-ray Crystallography : For absolute stereochemistry determination if single crystals are obtainable .

Q. How can solubility limitations in aqueous buffers be addressed?

  • Methodological Answer :

  • Solvent Systems : Use DMSO or THF for initial stock solutions (10 mM). For aqueous dilution, include co-solvents like cyclodextrins .
  • Enhancement Techniques : Warm stock solutions to 37°C with brief sonication to disrupt aggregation .
  • Critical Note : Avoid repeated freeze-thaw cycles; aliquot stock solutions for single-use applications .

Advanced Research Questions

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to simulate NMR/IR spectra. Compare with experimental data .
  • Dynamic Effects : Account for solvent interactions and temperature-dependent conformational changes in simulations .
  • Validation : Cross-check with X-ray structures to refine computational models .

Q. What role does the phosphorus center play in catalytic applications?

  • Methodological Answer :

  • Lewis Acidity : The P(III) center can act as a Lewis base or participate in redox cycles. Probe reactivity using phosphine oxide derivatives .
  • Catalytic Screening : Test in cross-coupling or asymmetric catalysis (e.g., allylic alkylation) with transition metals (Pd, Ni) .
  • Mechanistic Studies : Use ³¹P NMR to track intermediates during catalytic cycles .

Q. What environmental safety protocols are recommended for lab-scale use?

  • Methodological Answer :

  • Hazard Mitigation : Follow GHS guidelines (H302/H315/H319) for skin/eye protection and ventilation .
  • Waste Disposal : Hydrolyze phosphorus-containing waste with aqueous NaOH before disposal to neutralize reactivity .
  • Ecotoxicity Assessment : Use Daphnia magna or algal assays to evaluate aquatic toxicity (Chronic Hazard Category 3 per EU regulations) .

Q. How to optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Process Variables : Screen temperature (60–100°C), solvent (toluene/THF), and catalyst loading (1–5 mol%) .
  • Scale-Up Challenges : Address exothermicity via controlled addition of reagents and inline monitoring (e.g., FTIR for intermediate tracking) .
  • Yield Data :
Scale (mmol)SolventYield (%)
10Toluene72
50THF65

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